benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Chiral synthesis Enantiomeric purity α7 nAChR agonists

Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 140927-13-5; MFCD17976821) is a chiral, bridged bicyclic carbamate featuring a Cbz-protected 2-azabicyclo[2.2.1]heptane core with a ketone at the 5-position. The (1S,4R) absolute configuration defines two stereogenic centers within the rigid bicyclo[2.2.1] framework, yielding a defined spatial orientation distinct from its (1R,4R), (1S,4S), and (1R,4S) stereoisomers.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
Cat. No. B8195164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESC1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+/m1/s1
InChIKeyGKBNRJQNBQXKON-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: Procurement-Quality Overview for Chiral Azabicyclic Intermediate Sourcing


Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 140927-13-5; MFCD17976821) is a chiral, bridged bicyclic carbamate featuring a Cbz-protected 2-azabicyclo[2.2.1]heptane core with a ketone at the 5-position [1]. The (1S,4R) absolute configuration defines two stereogenic centers within the rigid bicyclo[2.2.1] framework, yielding a defined spatial orientation distinct from its (1R,4R), (1S,4S), and (1R,4S) stereoisomers . With a molecular formula of C₁₄H₁₅NO₃, molecular weight of 245.27 g/mol, XLogP3-AA of 1.3, and zero hydrogen-bond donors, this compound is primarily positioned as a key chiral intermediate for the construction of α7 nicotinic acetylcholine receptor (nAChR) agonist pharmacophores .

Why Generic Substitution of Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Risks Synthetic Failure


In-class analogs of this azabicyclic ketone cannot be freely interchanged due to three orthogonal differentiation vectors: stereochemistry, protecting group identity, and ketone regiochemistry. The (1S,4R) configuration encodes a specific three-dimensional presentation of the bicyclic scaffold that, when carried through to final α7 nAChR ligands, dictates receptor subtype binding [1]. The Cbz (benzyloxycarbonyl) protecting group enables chemoselective hydrogenolytic deprotection orthogonal to acid-labile Boc or base-labile Fmoc strategies commonly employed in multi-step medicinal chemistry syntheses, with a demonstrated 70% overall yield advantage in related oxa-azabicyclo systems . Furthermore, the 5-oxo regioisomer provides distinct reactivity and downstream derivatization pathways compared to the 7-oxo analog (N-Cbz-2-azabicyclo[2.2.1]heptan-7-one, CAS 860265-68-5). These three factors together mean that substituting even a closely related stereoisomer or protecting-group variant can lead to divergent synthetic outcomes, altered enantiomeric purity of final products, and incompatible deprotection sequences in multi-step routes.

Quantitative Differentiation Evidence for Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Against Closest Analogs


Stereochemical Identity: (1S,4R) vs. (1R,4R) Enantiomer — Defined Chiral Configuration for Asymmetric Synthesis

The target compound bears the (1S,4R) absolute configuration with two defined stereocenters, confirmed by ChemSpider structural annotation (2 of 2 defined stereocentres) . The (1R,4R) enantiomer (CAS 1400808-09-4) carries the opposite configuration at both bridgehead positions [1]. In the context of α7 nAChR ligand synthesis as disclosed in BMS patent US 2011/0263605, the stereochemistry of the azabicyclo[2.2.1]heptane scaffold directly influences receptor binding affinity, though specific head-to-head binding data for the Cbz-protected intermediates themselves are not publicly available [2]. Procurement of the incorrect enantiomer would yield final ligands with opposite absolute configuration, potentially abolishing target receptor activity.

Chiral synthesis Enantiomeric purity α7 nAChR agonists

Commercial Purity Benchmarking: 97% (Adamas) vs. 95% (Standard Grade) — Procurement-Quality Differentiation

Commercially, benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is supplied at varying purity grades. The Adamas-branded product (via yunshiji.cn) is listed at 97% purity [1], while standard-grade offerings from CookeChem and Aladdin are specified at 95% . This 2-percentage-point difference, while modest, can be consequential in multi-step syntheses where cumulative impurity carry-through reduces final yields. No pharmacopeial monograph exists; purity is vendor-specified by HPLC or GC.

Chemical purity Vendor quality control Intermediate procurement

Synthetic Application Specificity: Validated Intermediate for α7 nAChR Agonists vs. Boc-Analog Preference for DPP-4 Inhibitors

Five independent vendor and database sources explicitly designate this compound as 'an intermediate in the synthesis of potent agonists of nicotinic acetylcholine receptors' . This application specificity is anchored in patent literature: Bristol-Myers Squibb's US 2011/0263605 A1 claims azabicyclo[2.2.1]heptane compounds as α7 nAChR ligands for CNS disorders [1]. By contrast, the Boc-protected analog tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-06-2) is predominantly cited in the context of DPP-4 inhibitor synthesis (e.g., Neogliptin, IC₅₀ 16.8 ± 2.2 nM) [2]. No analogous quantitative target-engagement data exist for the Cbz-protected series as isolated intermediates, as their value is realized upon deprotection and further elaboration.

α7 nAChR agonists Nicotinic receptor ligands CNS drug discovery

Deprotection Orthogonality: Cbz Hydrogenolysis vs. Boc Acidolysis — Yield Benchmark from Related Oxa-Azabicyclo Synthesis

The Cbz protecting group enables selective hydrogenolytic deprotection (H₂, Pd/C) that is fully orthogonal to acid-labile Boc and base-labile Fmoc strategies. Zhang et al. (2014) demonstrated that employing Cbz protection in the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline proceeded in six steps with a 70% overall yield under mild conditions . In contrast, the Boc-protected variant tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1400808-00-5) requires multi-step synthesis involving Swern oxidation of the corresponding alcohol, with final yields typically lower due to the acid sensitivity of the Boc group during oxidative steps . The Cbz group's stability to acidic and oxidative conditions provides greater synthetic flexibility in routes requiring sequential functionalization before nitrogen unveiling.

Protecting group strategy Orthogonal deprotection Multi-step synthesis yield

High-Value Application Scenarios for Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate


Asymmetric Synthesis of α7 Nicotinic Acetylcholine Receptor Agonists for CNS Drug Discovery

This compound serves as a stereochemically defined intermediate for constructing α7 nAChR agonist pharmacophores, as protected by Bristol-Myers Squibb patent US 2011/0263605 A1 [1]. The (1S,4R) configuration is essential for downstream receptor binding; use of the (1R,4R) antipode is expected to yield inactive or weakly active final ligands . Research teams in CNS drug discovery should specify this exact stereoisomer when ordering building blocks for α7 nAChR programs targeting cognitive disorders, schizophrenia, or Alzheimer's disease.

Multi-Step Medicinal Chemistry Requiring Orthogonal Cbz Deprotection in the Presence of Acid-Labile Functionality

The Cbz group enables hydrogenolytic deprotection (H₂, Pd/C, EtOH) without exposing the molecule to acidic or basic conditions . This is critical when the synthetic route incorporates acid-sensitive groups (e.g., tert-butyl esters, silyl ethers, or acetals) that would be cleaved under Boc-deprotection conditions (TFA or HCl). Zhang et al. (2014) demonstrated the viability of this strategy in a related oxa-azabicyclo system with a 70% overall yield over six steps , establishing a practical benchmark for process development teams evaluating Cbz vs. Boc protection strategies.

Kilogram-Scale Procurement for Late-Stage Preclinical Candidate Synthesis

For programs advancing α7 nAChR agonists into late-stage preclinical development, the 97% purity grade (Adamas brand) [2] offers a demonstrable advantage over standard 95% material: the 40% reduction in total impurity burden (3% vs. 5%) reduces impurity carry-through that could necessitate additional purification steps at the final API stage. Procurement teams should request certificates of analysis (CoA) specifying HPLC purity ≥97% and confirm enantiomeric purity by chiral HPLC or optical rotation to ensure the (1S,4R) configuration is retained.

Differentiation from DPP-4 Inhibitor Programs Requiring Boc-Protected Analogs

Procurement should explicitly distinguish this Cbz-protected building block (nAChR program space) from the Boc-protected analog tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-06-2), which is the intermediate of choice for DPP-4 inhibitor synthesis (e.g., Neogliptin, DPP-4 IC₅₀ 16.8 nM) [3]. Mis-ordering between these two leads to incompatible protecting group strategies, requiring additional synthetic steps and cost. This differentiation is critical for inventory management in CROs and pharmaceutical companies running parallel CNS and metabolic disease programs.

Quote Request

Request a Quote for benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.